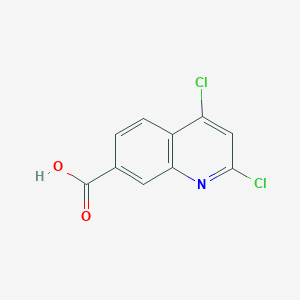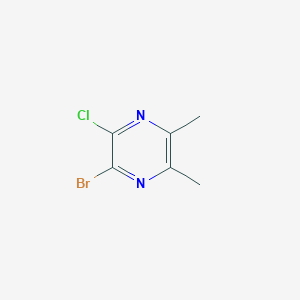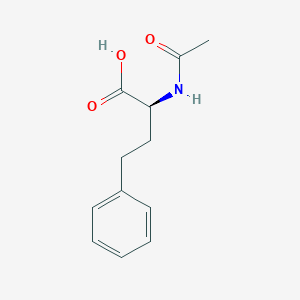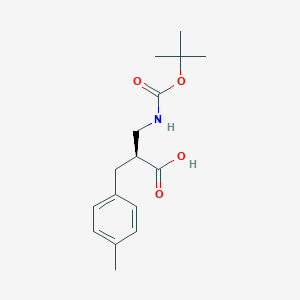
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Propanoic Acid Derivative: The protected amino group is then coupled with a 4-methylbenzyl group through a series of reactions, including alkylation and esterification.
Hydrolysis: The ester is hydrolyzed to form the final propanoic acid derivative.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. These systems allow for better control over reaction conditions and improved yields .
化学反应分析
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.
科学研究应用
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid involves its ability to act as a protecting group for amino acids. The Boc group stabilizes the amino acid, preventing unwanted side reactions during synthesis. Upon deprotection, the amino acid can participate in further reactions, such as peptide bond formation.
相似化合物的比较
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid: Similar structure but with a phenyl group instead of a 4-methylbenzyl group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid: Contains a 4-chlorobenzyl group instead of a 4-methylbenzyl group.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid is unique due to the presence of the 4-methylbenzyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and complex organic molecules .
属性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC 名称 |
(2S)-2-[(4-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
InChI 键 |
JJPHGZYHLDUGOU-ZDUSSCGKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


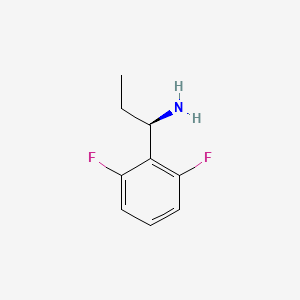
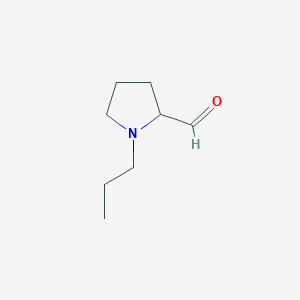
![2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione](/img/structure/B15224939.png)
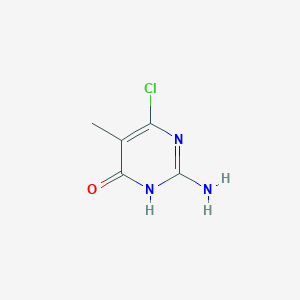
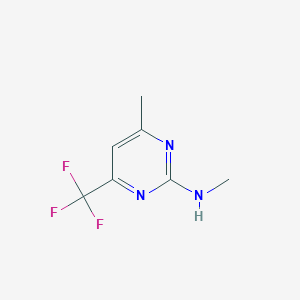
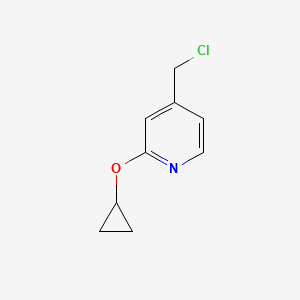
![2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B15224980.png)

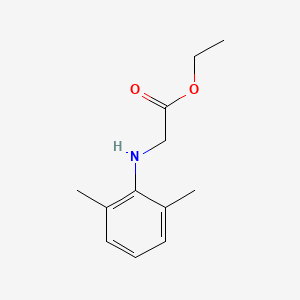
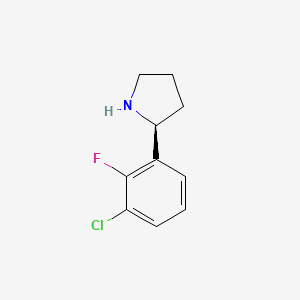
![(S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15225014.png)
